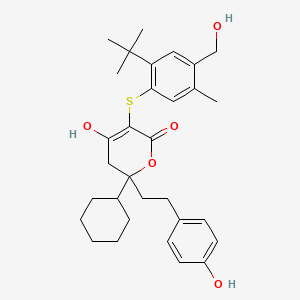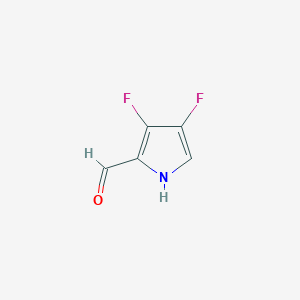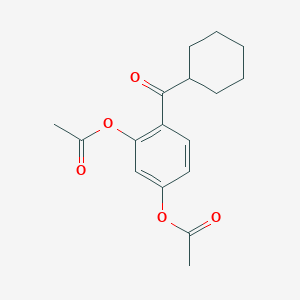
3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-6-(4-hydroxyphenethyl)-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-6-(4-hydroxyphenethyl)-5,6-dihydro-2H-pyran-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyranone ring, cyclohexyl group, and multiple hydroxyl and sulfanyl groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-6-(4-hydroxyphenethyl)-5,6-dihydro-2H-pyran-2-one involves multiple steps, including the formation of the pyranone ring, introduction of the cyclohexyl group, and attachment of the sulfanyl and hydroxyl groups. Common reagents used in these reactions include tert-butyl alcohol, methylphenyl sulfide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-6-(4-hydroxyphenethyl)-5,6-dihydro-2H-pyran-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-6-(4-hydroxyphenethyl)-5,6-dihydro-2H-pyran-2-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-6-(4-hydroxyphenethyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyranone derivatives and molecules with similar functional groups, such as:
- 2-Cyclohexyl-6-hydroxy-4H-pyran-4-one
- 4-Hydroxyphenyl ethyl derivatives
- Tert-butyl substituted phenyl sulfides
Uniqueness
The uniqueness of 3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-6-(4-hydroxyphenethyl)-5,6-dihydro-2H-pyran-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
197915-45-0 |
|---|---|
Molecular Formula |
C31H40O5S |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
5-[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl-2-cyclohexyl-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-3H-pyran-6-one |
InChI |
InChI=1S/C31H40O5S/c1-20-16-27(25(30(2,3)4)17-22(20)19-32)37-28-26(34)18-31(36-29(28)35,23-8-6-5-7-9-23)15-14-21-10-12-24(33)13-11-21/h10-13,16-17,23,32-34H,5-9,14-15,18-19H2,1-4H3 |
InChI Key |
JIAONJDPKLYQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CO)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C4CCCCC4)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-5-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B8626080.png)










![5-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]thiophene-2-carbaldehyde](/img/structure/B8626177.png)

![Ethyl Spiro[2.5]octane-1-carboxylate](/img/structure/B8626194.png)
